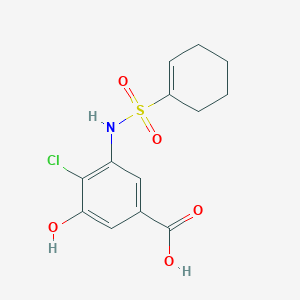![molecular formula C14H14F2N2 B7405460 2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole](/img/structure/B7405460.png)
2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a 3,4-difluorophenyl ethyl halide in the presence of a base, followed by cyclization with an imidazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or difluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized imidazole derivatives.
Scientific Research Applications
2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole
- 2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
2-Cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole is unique due to its cyclopropyl and difluorophenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability and solubility compared to similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-1-[2-(3,4-difluorophenyl)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2/c15-12-4-1-10(9-13(12)16)5-7-18-8-6-17-14(18)11-2-3-11/h1,4,6,8-9,11H,2-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIVQJZVOPNQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-dimethylcyclobutyl)methylsulfonyl-methylamino]-N-methylacetamide](/img/structure/B7405378.png)
![ethyl 5-[3-(1H-pyrazol-5-yl)piperidin-1-yl]sulfonylpentanoate](/img/structure/B7405381.png)
![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]sulfonyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7405389.png)
![tert-butyl N-[3-(cyclopropylmethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B7405400.png)

![4-(2-oxo-1,3-diazinan-1-yl)-N-[[2-(2,2,2-trifluoroethyl)phenyl]methyl]piperidine-1-carboxamide](/img/structure/B7405413.png)
![tert-butyl N-[3-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonylcyclobutyl]carbamate](/img/structure/B7405424.png)
![1-[(2,4-Dimethylphenyl)methyl]-5-methyl-4-nitroimidazole](/img/structure/B7405451.png)
![4-hydroxy-N-[2-(trifluoromethylsulfinyl)phenyl]piperidine-1-carboxamide](/img/structure/B7405452.png)
![2-cyclopropyl-2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]sulfonylethoxy]acetonitrile](/img/structure/B7405453.png)
![tert-butyl N-[2,3,4-trifluoro-5-(propylcarbamoylamino)phenyl]carbamate](/img/structure/B7405457.png)
![2-[cyano(cyclopropyl)methoxy]-N-[(1R,2R)-2-ethylcyclopropyl]ethanesulfonamide](/img/structure/B7405475.png)
![1-[1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]-3-(2-fluoroethyl)urea](/img/structure/B7405476.png)
![Methyl 1-[(2,6-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrazole-3-carboxylate](/img/structure/B7405483.png)
